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Compound of Interest

Compound Name: Bis(4-aminophenyl) terephthalate

Cat. No.: B599948 Get Quote

Introduction

Bis(4-aminophenyl) terephthalate is a diamine monomer crucial in the synthesis of high-

performance polymers such as polyimides and polyamides. Its chemical structure, featuring

two terminal amino groups and ester linkages, imparts desirable properties like high thermal

stability and enhanced solubility in organic solvents to the resulting polymers.[1] A thorough

characterization of this monomer is essential to ensure the quality and desired properties of the

final polymeric materials. This guide provides an in-depth overview of the nuclear magnetic

resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of Bis(4-
aminophenyl) terephthalate, along with detailed experimental protocols for these analyses.

Data Presentation
The spectroscopic data for Bis(4-aminophenyl) terephthalate are summarized in the

following tables. This information is critical for the structural elucidation and quality control of

the monomer.

Table 1: ¹H NMR Spectroscopic Data for Bis(4-aminophenyl) terephthalate

Protons Chemical Shift (δ, ppm)

Terephthalate Aromatic Protons 7.8 - 8.1

Aminophenyl Aromatic Protons 6.6 - 7.2
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Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectroscopic Data for Bis(4-aminophenyl) terephthalate

Note: Specific experimental ¹³C NMR data for Bis(4-aminophenyl) terephthalate was not

found in the search results. The following are estimated chemical shift ranges based on typical

values for similar aromatic and ester compounds.

Carbon Atom Estimated Chemical Shift (δ, ppm)

Carbonyl (C=O) in Ester 165 - 190

Aromatic Carbons 125 - 170

Table 3: FTIR Spectroscopic Data for Bis(4-aminophenyl) terephthalate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 N-H stretching Primary Amine (-NH₂)

~1720 C=O stretching Ester

~1250 C-O stretching Ester

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and FTIR spectra of Bis(4-
aminophenyl) terephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. For a solid sample like Bis(4-aminophenyl) terephthalate, the analysis is typically

carried out in a solution.

Sample Preparation:

Accurately weigh approximately 5-20 mg of Bis(4-aminophenyl) terephthalate.
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Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as dimethyl

sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Complete dissolution is crucial for obtaining

high-resolution spectra.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5

mm NMR tube to remove any particulate matter.

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

Cap the NMR tube securely to prevent solvent evaporation.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer, for instance, a 300 MHz or 500 MHz

instrument.

The sample is placed in the spectrometer's probe.

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

The acquired data is then processed (Fourier transformed, phased, and baseline corrected)

to obtain the final NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The KBr pellet method is a common technique for

analyzing solid samples.

Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of Bis(4-aminophenyl) terephthalate into a fine powder using an

agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder

to the mortar.

Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is

obtained.

Place the mixture into a pellet die.

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a thin,

transparent or translucent pellet.

Instrumentation and Data Acquisition:

The FTIR spectrum is recorded using an FTIR spectrometer.

A background spectrum of a pure KBr pellet or an empty sample chamber is collected first.

The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

The infrared spectrum of the sample is recorded over a specific range, typically 4000-400

cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum, resulting in a transmittance or absorbance spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Bis(4-aminophenyl) terephthalate.
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Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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